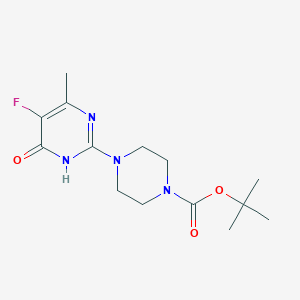

tert-butyl 4-(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a chemical intermediate with the formula C₁₈H₂₄FN₃O₃ . It is used in various chemical reactions and has a molecular weight of 349.41 .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of a nitro-pyridinyl-piperazine-1-carboxylic acid tert-butyl ester with Pd/C in ethanol under an H2 balloon for 3 hours . The product is then purified to obtain the desired compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C18H24FN3O3/c1-11-9-15-14 (10-13 (11)19)20-16 (23)22 (15)12-5-7-21 (8-6-12)17 (24)25-18 (2,3)4/h9-10,12H,5-8H2,1-4H3, (H,20,23) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

The compound has a molecular weight of 349.41 . It is recommended to be stored at a temperature between 28°C .科学的研究の応用

Suzuki–Miyaura Coupling Reactions

Compound A: serves as an intermediate in the synthesis of boron reagents used in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and aryl or vinyl halides. Its mild reaction conditions and functional group tolerance have made it widely applicable in organic synthesis. The boron reagents derived from Compound A play a crucial role in this process.

Development of Palbociclib (CDK 4/6 Inhibitor)

Compound A: is a key intermediate in the commercial production of palbociclib , a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6. Palbociclib is used for treating ER-positive and HER2-negative breast cancer. By targeting CDKs, it helps regulate cell cycle progression and has shown promising results in clinical trials .

PARP-1 and PARP-2 Inhibition

Another application involves the preparation of 4-benzyl-2H-phthalazin-1-ones , which function as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymesCompound A serves as an intermediate in the synthesis of these compounds, which have potential therapeutic applications in cancer treatment and DNA repair modulation .

Organic Chemical Synthesis

Compound A: finds use as an intermediate in various organic syntheses. Its unique structure and reactivity make it valuable for constructing complex molecules in medicinal chemistry, materials science, and other fields .

Benzylic Position Reactions

While not directly related to Compound A , understanding benzylic position reactions is essential. For instance, reactions involving tert-butylbenzene can provide insights into the reactivity of benzylic positions. Sodium dichromate and sulfuric acid can oxidize the benzylic carbon, leading to interesting transformations .

Safety and Hazards

作用機序

Target of Action

It’s worth noting that similar compounds have been found to target cyclin-dependent kinases cdk4 and cdk6 . These kinases play a crucial role in cell cycle regulation, making them important targets in cancer treatment .

Mode of Action

Compounds with similar structures have been found to inhibit their targets by binding to them and preventing their normal function . In the case of CDK4 and CDK6, inhibition would result in cell cycle arrest, potentially leading to cell death .

Biochemical Pathways

By inhibiting CDK4 and CDK6, the compound could prevent the progression from the G1 (growth) phase to the S (synthesis) phase of the cell cycle .

Pharmacokinetics

Similar compounds are often designed to be well-absorbed and distributed throughout the body, metabolized safely, and excreted efficiently to maximize their bioavailability and therapeutic effect .

Result of Action

The result of the compound’s action would likely be cell cycle arrest at the G1 phase, leading to cell death . This could potentially result in the reduction of tumor growth in the case of cancer treatment .

特性

IUPAC Name |

tert-butyl 4-(5-fluoro-4-methyl-6-oxo-1H-pyrimidin-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN4O3/c1-9-10(15)11(20)17-12(16-9)18-5-7-19(8-6-18)13(21)22-14(2,3)4/h5-8H2,1-4H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWQEHIXSAXYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-(5-fluoro-4-methyl-6-oxo-1H-pyrimidin-2-yl)piperazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6449716.png)

![2-(cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine](/img/structure/B6449732.png)

![2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449747.png)

![2-(benzylsulfanyl)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6449752.png)

![6-cyclopropyl-5-fluoro-2-[4-(2-phenoxyacetyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449760.png)

![2-[5-(2-difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449765.png)

![2-{5-[1-(4-fluorophenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449776.png)

![6-cyclopropyl-5-fluoro-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449784.png)

![6-cyclopropyl-5-fluoro-2-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449795.png)

![2-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449817.png)

![6-cyclopropyl-5-fluoro-2-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449820.png)

![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(oxolane-2-carbonyl)piperazine](/img/structure/B6449821.png)